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Compound of Interest

Compound Name:
Diethyl 4-

methoxybenzylphosphonate

Cat. No.: B072831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Diethyl 4-
methoxybenzylphosphonate (CAS No: 1145-93-3), a key intermediate in various organic

syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering insights for compound characterization and quality

control in research and development settings.

Compound Overview
IUPAC Name: Diethyl (4-methoxybenzyl)phosphonate Molecular Formula: C₁₂H₁₉O₄P

Molecular Weight: 258.25 g/mol [1] Chemical Structure:

Spectral Data Summary
The following sections present the available and predicted spectral data for Diethyl 4-
methoxybenzylphosphonate. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimentally verified NMR data for Diethyl 4-methoxybenzylphosphonate is not

readily available in the public domain. The following data is predicted based on the analysis of

its chemical structure and comparison with similar compounds.
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant (J,
Hz)

~7.20 d 2H
Ar-H (ortho to

CH₂)
~8.5

~6.85 d 2H
Ar-H (ortho to

OCH₃)
~8.5

~4.00 dq 4H P-O-CH₂-CH₃
~7.1 (H-H), ~7.1

(H-P)

~3.78 s 3H O-CH₃ -

~3.10 d 2H Ar-CH₂-P ~21.0

~1.25 t 6H P-O-CH₂-CH₃ ~7.1

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~158.5 C-OCH₃

~130.0 (d, J ≈ 6 Hz) Ar-C (ortho to CH₂)

~124.0 (d, J ≈ 3 Hz) Ar-C (ipso)

~114.0 Ar-C (ortho to OCH₃)

~62.0 (d, J ≈ 7 Hz) P-O-CH₂-CH₃

~55.2 O-CH₃

~33.5 (d, J ≈ 138 Hz) Ar-CH₂-P

~16.5 (d, J ≈ 6 Hz) P-O-CH₂-CH₃

Infrared (IR) Spectroscopy
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The IR spectrum of Diethyl 4-methoxybenzylphosphonate would be expected to show the

following characteristic absorption bands.

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3050-3000 Medium Aromatic C-H Stretch

~2980-2850 Strong Aliphatic C-H Stretch

~1610, ~1510 Medium-Strong Aromatic C=C Bending

~1245 Strong P=O Stretch

~1240 Strong Aryl-O Stretch (asymmetric)

~1050-1020 Strong P-O-C Stretch

~1030 Strong Aryl-O Stretch (symmetric)

Mass Spectrometry (MS)
The mass spectrum of Diethyl 4-methoxybenzylphosphonate is characterized by a

molecular ion peak and a prominent fragment corresponding to the stable 4-methoxybenzyl

cation.

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity Proposed Fragment

258 Moderate [M]⁺ (Molecular Ion)

121 High
[CH₃O-C₆H₄-CH₂]⁺ (4-

methoxybenzyl cation)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve approximately 10-20 mg of Diethyl 4-methoxybenzylphosphonate in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the

signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable

sampling accessory (e.g., ATR or transmission).

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the liquid Diethyl 4-methoxybenzylphosphonate sample directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Data Processing:

The instrument software automatically subtracts the background spectrum from the sample

spectrum.

Identify the wavenumbers of the major absorption bands.

Correlate these absorption bands with known functional group vibrations to confirm the

structure of the compound.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile organic solvent

(e.g., methanol, acetonitrile).

If using a direct infusion method, load the sample solution into a syringe for introduction into

the ion source. If using a chromatographic inlet, inject the sample into the chromatograph.

Data Acquisition (Electron Ionization - EI for GC-MS):

The sample is vaporized and introduced into the ion source.

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge (m/z) ratio.

A mass spectrum is generated by plotting the relative abundance of ions as a function of

their m/z ratio.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

Propose structures for the observed fragments to gain further structural information and

confirm the identity of the compound.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like Diethyl 4-methoxybenzylphosphonate.

Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectral analysis of Diethyl 4-
methoxybenzylphosphonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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